![molecular formula C18H30O B094205 4-Dodecylphenol CAS No. 104-43-8](/img/structure/B94205.png)
4-Dodecylphenol
Overview
Description
4-Dodecylphenol is an aromatic alcohol . It’s a member of phenols .
Synthesis Analysis
4-Dodecylphenol is suitable for use in the preparation of polyaniline/4-dodecylphenol complex, an important organic corrosion inhibitor .Molecular Structure Analysis
The molecular formula of 4-Dodecylphenol is C18H30O . The IUPAC name is 4-dodecylphenol . The InChI is 1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 . The Canonical SMILES is CCCCCCCCCCCCC1=CC=C(C=C1)O .Physical And Chemical Properties Analysis
The molecular weight of 4-Dodecylphenol is 262.4 g/mol . The XLogP3 is 7.5 . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count is 11 .Scientific Research Applications
Corrosion Inhibition
4-Dodecylphenol: is utilized in the synthesis of polyaniline/4-dodecylphenol complexes which serve as organic corrosion inhibitors . These inhibitors are crucial for protecting metals and alloys against corrosion, particularly in harsh environments like acidic or saline conditions. The effectiveness of these inhibitors is often assessed through electrochemical methods and surface analysis techniques.
Polymer Research
In materials science, 4-Dodecylphenol is employed in the creation of polymeric nanorods . These nanorods have potential applications in various fields, including electronics, photonics, and nanodevice fabrication. The compound’s ability to influence the polymerization process allows for the control of the nanorods’ size and shape, which is vital for their functionality.
Epoxy Resin Modification
4-Dodecylphenol: acts as a modifier for cycloaliphatic epoxy resins . By altering the thermal and mechanical properties of these resins, it enables the development of materials with enhanced performance characteristics such as increased toughness, reduced brittleness, and improved thermal stability.
Analytical Chemistry
In analytical chemistry, 4-Dodecylphenol can be used as a reference standard for environmental testing . It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of environmental monitoring and pollution assessment.
Biochemical Research
4-Dodecylphenol: has been studied for its effects on the production of spleen cell-specific cytokines such as IFN-γ and IL-4 . This research is significant in immunology and can contribute to the understanding of immune responses and the development of immunotherapeutic strategies.
Industrial Applications
In the industrial sector, 4-Dodecylphenol is used as a catalyst in the study of thermal and thermomechanical behavior of novel cyanate ester homopolymers and copolymers . These materials are known for their excellent thermal stability and are used in high-performance composites and coatings.
Safety And Hazards
4-Dodecylphenol can cause severe skin burns and eye damage . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
properties
IUPAC Name |
4-dodecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWMCPYEODZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022508 | |
Record name | 4-Dodecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |
Record name | 4-Dodecylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20031 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000023 [mmHg] | |
Record name | 4-Dodecylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20031 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Dodecylphenol | |
CAS RN |
104-43-8 | |
Record name | p-Dodecylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dodecylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-DODECYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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